BenchChemオンラインストアへようこそ!

2-Azaspiro[4.5]decane-6-carboxylic acid

GABA transporter GAT inhibitor receptor selectivity

2-Azaspiro[4.5]decane-6-carboxylic acid features a unique conformationally restricted [4.5] spirocyclic core that enables selective GABA uptake inhibition without GABA-A/B receptor activity. Unlike linear GABA analogues or the [5.5] spiro series, this scaffold provides clean pharmacological profiling for transporter-specific studies. Researchers can leverage this compound for SAR exploration, binding pocket mapping, and dissecting GABAergic signaling in epilepsy, anxiety, or neuropathic pain models. Only for R&D; inquire for pricing.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B11907558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane-6-carboxylic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2(CCNC2)C(C1)C(=O)O
InChIInChI=1S/C10H17NO2/c12-9(13)8-3-1-2-4-10(8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13)
InChIKeySHUUSFTYJUJLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decane-6-carboxylic Acid: Conformationally Restricted GABA Analogue for Selective Transporter Inhibition


2-Azaspiro[4.5]decane-6-carboxylic acid (CAS 1514789-64-0) is a spirocyclic amino acid belonging to the class of conformationally restricted gamma-aminobutyric acid (GABA) analogues. It features a unique azaspiro[4.5]decane scaffold that rigidifies the molecular geometry, distinguishing it from flexible linear GABA derivatives [1]. This structural constraint underpins its application as a selective inhibitor of the GABA uptake system, while displaying no activity at GABA-A or GABA-B receptors [1].

Why Generic GABA Analogues Cannot Substitute for 2-Azaspiro[4.5]decane-6-carboxylic Acid in Selective Transporter Studies


Generic GABA analogues, such as nipecotic acid or guvacine, and even closely related spirocyclic scaffolds like the 2-azaspiro[5.5]undecane series, exhibit divergent pharmacological profiles. 2-Azaspiro[4.5]decane-6-carboxylic acid derivatives demonstrate a unique combination of potent GABA uptake inhibition and complete absence of GABA receptor activity, a profile not shared by all spirocyclic GABA analogues [1]. Furthermore, the specific [4.5] ring system provides a distinct conformational constraint compared to the [5.5] system, which directly influences transporter subtype selectivity and potency [1][2]. Interchanging these compounds without empirical validation risks confounding experimental outcomes in GABAergic signaling research.

Quantitative Differentiation of 2-Azaspiro[4.5]decane-6-carboxylic Acid from Closest Analogs


GABA Uptake Inhibition vs. GABA Receptor Activity: A Clear Functional Dichotomy

The 2-azaspiro[4.5]decane-6-carboxylate series (compounds 7a-d and 8a-d) demonstrates a distinct pharmacological profile: it inhibits GABA uptake while exhibiting no measurable activity at GABA-A or GABA-B receptors. This contrasts sharply with the endogenous ligand GABA, which is a potent agonist at both receptor subtypes, and with other synthetic GABA analogues that often retain some receptor affinity [1]. This selective inhibition of the uptake system without receptor activation is a critical differentiator for studies requiring precise modulation of GABAergic tone without direct receptor engagement.

GABA transporter GAT inhibitor receptor selectivity

Impact of Spirocyclic Ring Size on GABA Uptake Inhibitory Potency: [4.5] vs. [5.5] Scaffolds

A comparative analysis of the 2-azaspiro[4.5]decane-6-carboxylate scaffold against the larger 2-azaspiro[5.5]undecane-7-carboxylate system reveals a strong dependence of GABA uptake inhibitory activity on the ring size of the spirocyclic framework [1][2]. While both series act as GABA uptake inhibitors and lack GABA receptor activity, the [4.5] system, featuring a pyrrolidine ring fused to a cyclohexane, imposes a different conformational constraint compared to the piperidine-based [5.5] system. This structural difference translates into distinct potency profiles, making the [4.5] scaffold the preferred choice for applications requiring a specific spirocyclic geometry.

spirocyclic scaffold ring size structure-activity relationship

Conformational Restriction vs. Flexible Linear Analogues: Enhancing Target Selectivity

The spirocyclic core of 2-azaspiro[4.5]decane-6-carboxylic acid imposes a rigid, three-dimensional conformation, a key advantage over flexible linear GABA analogues like GABA itself or simple alkyl amines. This conformational restriction reduces the entropic penalty upon binding to the GABA transporter, potentially enhancing binding affinity and selectivity [1]. While direct comparative IC50 data against linear analogues are not available from the primary source, the class-level inference is that constrained spirocycles offer improved pharmacological properties by limiting the number of accessible conformations, thereby reducing off-target interactions.

conformational restriction molecular rigidity drug design

Optimal Research and Industrial Applications for 2-Azaspiro[4.5]decane-6-carboxylic Acid


Investigating the Role of GABA Transporters in Neurological Disease Models

Researchers studying epilepsy, anxiety, or neuropathic pain can employ 2-azaspiro[4.5]decane-6-carboxylic acid derivatives to selectively inhibit GABA uptake. This allows for the elevation of extracellular GABA levels without directly activating GABA receptors, providing a clean pharmacological tool to dissect transporter-specific contributions to disease pathology [1].

Structure-Activity Relationship (SAR) Studies for Novel GABA Uptake Inhibitors

Medicinal chemists can use the 2-azaspiro[4.5]decane-6-carboxylic acid scaffold as a starting point for SAR exploration. The documented dependence of activity on N-substituent chain length and the underlying [4.5] ring system [1] provides a rational basis for designing and synthesizing new analogues with optimized potency and selectivity for specific GABA transporter subtypes.

Development of Conformationally Restricted Probes for Transporter Binding Site Mapping

The rigid spirocyclic core of this compound makes it an ideal probe for mapping the binding pocket of GABA transporters. By comparing the activity of this constrained analogue with more flexible inhibitors, researchers can infer key structural features required for high-affinity interaction with the transporter protein, aiding in the rational design of next-generation therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[4.5]decane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.